molecular formula C12H23IO2 B14639527 1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene CAS No. 54555-86-1

1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene

Katalognummer: B14639527
CAS-Nummer: 54555-86-1
Molekulargewicht: 326.21 g/mol
InChI-Schlüssel: GRHJRIDKQJLMLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene is an organic compound characterized by the presence of an iodine atom, a methoxy group, and an octene chain

Vorbereitungsmethoden

The synthesis of 1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-octene and 1-iodo-3-methoxypropan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, while substitution may result in the formation of azides or nitriles.

Wissenschaftliche Forschungsanwendungen

1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is utilized in the study of biological pathways and mechanisms, particularly in the development of bioactive compounds.

    Industry: In industrial settings, it is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene involves its interaction with molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene can be compared with similar compounds such as:

    1-Iodo-3-methoxypropane: This compound lacks the octene chain, making it less complex and potentially less versatile in applications.

    1-Iodo-3-[(1-methoxypropan-2-YL)oxy]hex-1-ene: Similar in structure but with a shorter carbon chain, which may affect its reactivity and properties.

    1-Bromo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene: The presence of a bromine atom instead of iodine can lead to differences in reactivity and chemical behavior.

Eigenschaften

CAS-Nummer

54555-86-1

Molekularformel

C12H23IO2

Molekulargewicht

326.21 g/mol

IUPAC-Name

1-iodo-3-(1-methoxypropan-2-yloxy)oct-1-ene

InChI

InChI=1S/C12H23IO2/c1-4-5-6-7-12(8-9-13)15-11(2)10-14-3/h8-9,11-12H,4-7,10H2,1-3H3

InChI-Schlüssel

GRHJRIDKQJLMLE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C=CI)OC(C)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.